2-(4-Ethoxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(4-Ethoxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of ethoxy and methoxy groups attached to a phenyl ring, along with dipropyl substituents on a diazatricyclic decanone core. Its molecular formula is C23H34N2O3, and it has a molecular weight of 386.528 Da .
Preparation Methods
The synthesis of 2-(4-Ethoxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3311~3,7~]decan-6-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-Ethoxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-Ethoxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one stands out due to its unique tricyclic structure and the presence of both ethoxy and methoxy groups. Similar compounds include:
2-(4-Ethoxy-3-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Differing by the presence of isopropyl groups instead of propyl groups.
3-Methoxyphenylboronic acid: A simpler compound with a methoxy group on the phenyl ring.
4-Methoxyphenylboronic acid: Another similar compound with a methoxy group at a different position on the phenyl ring.
These comparisons highlight the uniqueness of 2-(4-Ethoxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[331
Properties
Molecular Formula |
C23H34N2O3 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C23H34N2O3/c1-5-10-22-13-24-15-23(11-6-2,21(22)26)16-25(14-22)20(24)17-8-9-18(28-7-3)19(12-17)27-4/h8-9,12,20H,5-7,10-11,13-16H2,1-4H3 |
InChI Key |
ZWUYTQQSDZFCQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC(=C(C=C4)OCC)OC)CCC |
Origin of Product |
United States |
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